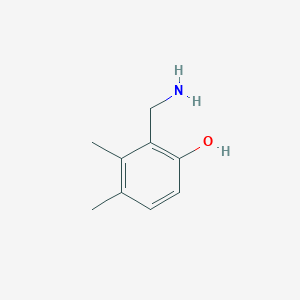![molecular formula C13H26O7Si B14345231 Diethyl [3-(trimethoxysilyl)propyl]propanedioate CAS No. 105038-23-1](/img/structure/B14345231.png)
Diethyl [3-(trimethoxysilyl)propyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(trimethoxysilyl)propyl]propanedioate is an organosilicon compound with the molecular formula C13H26O7Si. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used as a coupling agent, adhesion promoter, and surface modifier due to its ability to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [3-(trimethoxysilyl)propyl]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [3-(trimethoxysilyl)propyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Substitution: Formation of substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [3-(trimethoxysilyl)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also used in the synthesis of hybrid materials and composites.
Biology: Employed in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and the development of medical devices due to its ability to form stable bonds with various substrates.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability.
Mecanismo De Acción
The mechanism of action of diethyl [3-(trimethoxysilyl)propyl]propanedioate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds provide strong adhesion and stability to the materials. The ester groups in the compound can also participate in various chemical reactions, leading to the formation of new functional groups and enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Diethylamino)propyl]trimethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- (3-Aminopropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
Uniqueness
Diethyl [3-(trimethoxysilyl)propyl]propanedioate is unique due to its combination of ester and trimethoxysilyl groups, which provide both reactivity and stability. This dual functionality allows it to be used in a wide range of applications, from surface modification to the synthesis of advanced materials. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other similar compounds.
Propiedades
Número CAS |
105038-23-1 |
|---|---|
Fórmula molecular |
C13H26O7Si |
Peso molecular |
322.43 g/mol |
Nombre IUPAC |
diethyl 2-(3-trimethoxysilylpropyl)propanedioate |
InChI |
InChI=1S/C13H26O7Si/c1-6-19-12(14)11(13(15)20-7-2)9-8-10-21(16-3,17-4)18-5/h11H,6-10H2,1-5H3 |
Clave InChI |
AWYQUMHMVAWMSN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC[Si](OC)(OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


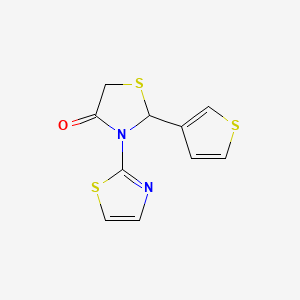
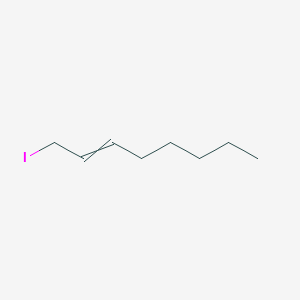
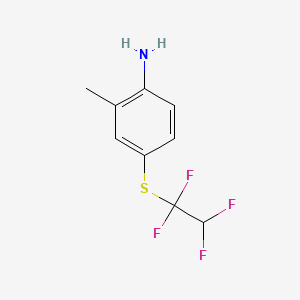
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
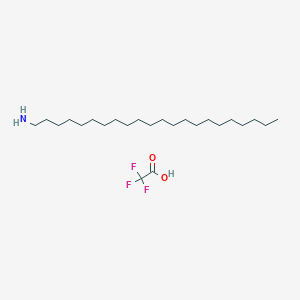
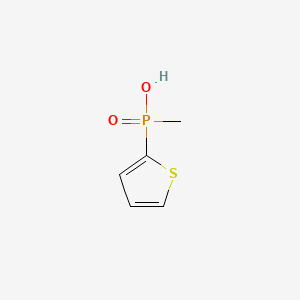
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
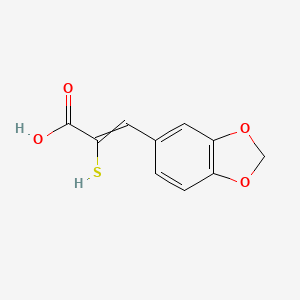

![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
